4-Butoxybenzoic acid

Beschreibung

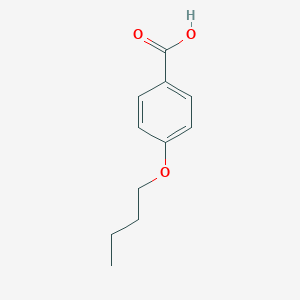

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-butoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUFPZPAKULAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164388 | |

| Record name | 4-Butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498-96-0 | |

| Record name | 4-Butoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1498-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butoxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BUTOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS36TKQ5W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Butoxybenzoic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for 4-Butoxybenzoic acid. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of materials science and drug discovery.

Chemical Properties and Structure

This compound, also known as p-butoxybenzoic acid, is an organic compound belonging to the class of alkoxybenzoic acids.[1] It is characterized by a benzoic acid core with a butoxy group attached at the para position of the benzene ring.[1] This structure imparts properties that make it a subject of interest in various scientific domains, notably in the synthesis of liquid crystals and as an intermediate in the pharmaceutical industry.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| Melting Point | 147-150 °C | [3] |

| Boiling Point | ~290.67 °C (estimate) | [3] |

| Predicted pKa | 4.48 ± 0.10 | [3] |

| Appearance | White to off-white solid | [3] |

Solubility Profile

| Solvent | Qualitative Solubility | Source(s) |

| Water | Sparingly soluble | [3] |

| Chloroform | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [3] |

| Methanol | Slightly soluble | [3] |

Structural Information

The structural identifiers for this compound are crucial for its unambiguous identification in chemical databases and literature.

| Identifier | Value | Source(s) |

| CAS Number | 1498-96-0 | [2] |

| SMILES | CCCCOC1=CC=C(C=C1)C(=O)O | [2] |

| InChI | InChI=1S/C11H14O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | [2] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound. Key spectral information can be found in various databases.

-

¹H NMR Spectroscopy: Proton NMR provides information on the hydrogen atoms within the molecule, confirming the presence of the butoxy group, the aromatic protons, and the carboxylic acid proton.

-

¹³C NMR Spectroscopy: Carbon NMR is used to identify the number and types of carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the carbonyl (C=O) of the carboxylic acid and the C-O ether linkage.

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern of the molecule.

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis, followed by hydrolysis.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, a mixture of 4-hydroxybenzoic acid (1.0 eq) and sodium hydroxide (2.0 eq) is prepared in ethanol.

-

Addition of Alkyl Halide: 1-Bromobutane (1.5 eq) is added dropwise to the stirred mixture at room temperature.

-

Reaction: The mixture is heated to reflux and stirred overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the ethanol is removed under reduced pressure. The residue is dissolved in water.

-

Acidification: The aqueous solution is acidified with hydrochloric acid (HCl) to a pH of approximately 2-3, leading to the precipitation of the product.

-

Isolation: The precipitate is collected by vacuum filtration and washed with cold water.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Determination of Solubility (Shake-Flask Method)

The following protocol describes a standard method for determining the solubility of a compound in various solvents.

Experimental Workflow: Solubility Determination

Caption: Workflow for determining the solubility of a compound.

Detailed Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vial is placed in a constant temperature shaker bath and agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, the vial is allowed to stand to let the undissolved solid settle. A known volume of the supernatant is carefully withdrawn using a syringe and filtered to remove any suspended particles.

-

Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a pre-prepared calibration curve.

Biological Activity and Signaling Pathways

While this compound itself is primarily recognized for its applications in materials science, particularly in the formation of liquid crystals through self-assembly via hydrogen bonding, its structural analogs, such as 4-hydroxybenzoic acid, have been studied for their biological activities. 4-Hydroxybenzoic acid has been shown to act as a signaling molecule in some bacteria, influencing virulence and other physiological functions.

The following diagram illustrates a representative signaling pathway for 4-hydroxybenzoic acid, which involves the response regulator AaeR. This can serve as a conceptual model for investigating potential biological roles of this compound.

Representative Signaling Pathway: 4-Hydroxybenzoic Acid

References

p-Butoxybenzoic acid CAS number and molecular weight

An In-depth Technical Guide on p-Butoxybenzoic Acid: Physicochemical Properties

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This document provides core physicochemical data for p-Butoxybenzoic acid, also known as 4-Butoxybenzoic acid.

p-Butoxybenzoic acid is an aromatic carboxylic acid.[1] It is characterized by a butoxy group attached to the para position of a benzoic acid structure.[1] The information presented below has been compiled from various chemical data sources to ensure accuracy and reliability.

The essential identifiers and properties of p-Butoxybenzoic acid are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 1498-96-0 | [2][3][4] |

| Molecular Formula | C₁₁H₁₄O₃ | [2][3][5] |

| Molecular Weight | 194.23 g/mol | [3][5][6][7][8] |

| Synonyms | This compound, p-(Butyloxy)benzoic acid, 4-n-Butoxybenzoic acid | [2][9][4][6] |

References

- 1. Buy this compound | 1498-96-0 [smolecule.com]

- 2. This compound [webbook.nist.gov]

- 3. 4-N-BUTOXYBENZOIC ACID | 1498-96-0 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 4-n-Butoxybenzoic acid, 98% | Fisher Scientific [fishersci.ca]

- 9. pschemicals.com [pschemicals.com]

A Comprehensive Technical Guide to the Solubility of 4-n-Butoxybenzoic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document details established experimental protocols for solubility determination, presents analogous quantitative data in a clear, tabular format, and provides a visual representation of the experimental workflow to aid in study design and execution.

Physicochemical Properties of 4-n-Butoxybenzoic Acid

4-n-Butoxybenzoic acid is a white crystalline solid.[1] It is known to be sparingly soluble in water.[1] Its structure, featuring a nonpolar butoxy group and a polar carboxylic acid group, suggests a varied solubility profile in different organic solvents, with a general preference for solvents of intermediate to high polarity.

Analogous Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of 4-methoxybenzoic acid in fourteen common organic solvents at various temperatures. This data, sourced from studies on a structurally similar compound, serves as a valuable reference for estimating the solubility of 4-n-butoxybenzoic acid.[2] It is anticipated that 4-n-butoxybenzoic acid will exhibit a similar solubility trend, though the longer butoxy chain may slightly increase its solubility in less polar solvents compared to its methoxy counterpart.

| Temperature (K) | 1-Butanol (x) | Isobutanol (x) | 2-Butanol (x) | 1-Pentanol (x) | Ethylene Glycol (x) | Ethyl Formate (x) | 1-Propyl Acetate (x) | Isopropyl Acetate (x) | n-Butyl Acetate (x) | Acetone (x) | 2-Butanone (x) | Cyclohexanone (x) | Toluene (x) | Tetrahydrofuran (x) |

| 283.15 | 0.1432 | 0.1254 | 0.1398 | 0.1156 | 0.0034 | 0.1521 | 0.1324 | 0.1189 | 0.1098 | 0.2897 | 0.2543 | 0.2211 | 0.0432 | 0.3321 |

| 288.15 | 0.1698 | 0.1491 | 0.1662 | 0.1379 | 0.0041 | 0.1789 | 0.1567 | 0.1412 | 0.1301 | 0.3321 | 0.2934 | 0.2578 | 0.0518 | 0.3795 |

| 293.15 | 0.2001 | 0.1765 | 0.1969 | 0.1637 | 0.0050 | 0.2103 | 0.1845 | 0.1668 | 0.1534 | 0.3795 | 0.3378 | 0.2989 | 0.0621 | 0.4326 |

| 298.15 | 0.2348 | 0.2081 | 0.2323 | 0.1936 | 0.0061 | 0.2467 | 0.2168 | 0.1963 | 0.1802 | 0.4326 | 0.3881 | 0.3456 | 0.0745 | 0.4912 |

| 303.15 | 0.2745 | 0.2446 | 0.2731 | 0.2281 | 0.0074 | 0.2889 | 0.2543 | 0.2305 | 0.2111 | 0.4912 | 0.4445 | 0.3987 | 0.0894 | 0.5558 |

| 308.15 | 0.3198 | 0.2868 | 0.3199 | 0.2679 | 0.0090 | 0.3376 | 0.2978 | 0.2701 | 0.2468 | 0.5558 | 0.5078 | 0.4589 | 0.1069 | 0.6269 |

| 313.15 | 0.3712 | 0.3354 | 0.3734 | 0.3138 | 0.0109 | 0.3934 | 0.3481 | 0.3159 | 0.2881 | 0.6269 | 0.5789 | 0.5267 | 0.1275 | 0.7041 |

| 318.15 | 0.4293 | 0.3911 | 0.4345 | 0.3667 | 0.0132 | 0.4571 | 0.4062 | 0.3688 | 0.3359 | 0.7041 | 0.6587 | 0.6023 | 0.1518 | 0.7869 |

| 323.15 | 0.4949 | 0.4549 | 0.5039 | 0.4275 | 0.0159 | 0.5295 | 0.4731 | 0.4301 | 0.3912 | 0.7869 | 0.7478 | 0.6865 | 0.1804 | 0.8745 |

| 328.15 | 0.5688 | 0.5278 | 0.5824 | 0.4973 | 0.0192 | 0.6114 | 0.5498 | 0.5009 | 0.4551 | 0.8745 | 0.8465 | 0.7798 | 0.2139 | 0.9662 |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid compound like 4-n-butoxybenzoic acid in an organic solvent.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 4-n-butoxybenzoic acid to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a thermostated shaker).

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be maintained throughout this period.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

Solvent Evaporation: Accurately weigh a clean, dry container. Transfer a known mass of the clear, saturated solution into the container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the acid) until a constant weight of the dried 4-n-butoxybenzoic acid residue is obtained.

-

Calculation: The solubility can be calculated in various units:

-

Mass fraction (w/w): (mass of dried solute) / (mass of saturated solution)

-

Grams per 100 g of solvent: [(mass of dried solute) / (mass of solvent)] x 100

-

Mole fraction (x): (moles of solute) / (moles of solute + moles of solvent)

-

Isothermal Crystal-Disappearance Method

This method is particularly useful for rapid screening of solubility in multiple solvents.

Methodology:

-

Sample Preparation: Place a small, known amount of 4-n-butoxybenzoic acid crystals in a small, sealed vial containing a magnetic stir bar.

-

Solvent Addition: Add a known volume of the organic solvent to the vial.

-

Equilibration and Observation: Place the vial in a thermostated bath and stir the mixture. Gradually add small, known volumes of the solvent until the last crystal of the solute dissolves completely.

-

Calculation: The total volume of solvent required to dissolve the initial mass of the solute at that specific temperature gives the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of 4-n-butoxybenzoic acid in common organic solvents, leveraging analogous data from 4-methoxybenzoic acid. The detailed experimental protocols and the visualized workflow offer practical guidance for researchers and professionals in designing and conducting solubility studies. The provided data and methodologies are crucial for processes such as reaction optimization, purification, crystallization, and formulation development involving 4-n-butoxybenzoic acid. Further experimental validation is recommended to establish the precise solubility profile of 4-n-butoxybenzoic acid.

References

Spectroscopic Analysis of 4-Butoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Butoxybenzoic acid, a compound of interest in various research and development fields. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, offering a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.57 (approx.) | s (broad) | 1H | -COOH |

| 8.00 | d | 2H | Ar-H (ortho to -COOH) |

| 6.95 | d | 2H | Ar-H (ortho to -O(CH₂)₃CH₃) |

| 4.05 | t | 2H | -OCH₂- |

| 1.78 | m | 2H | -OCH₂CH₂- |

| 1.50 | m | 2H | -OCH₂CH₂CH₂- |

| 0.98 | t | 3H | -CH₃ |

¹³C NMR Spectrum [1]

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | -COOH |

| 163.9 | Ar-C-O |

| 132.0 | Ar-C (ortho to -COOH) |

| 122.0 | Ar-C-COOH |

| 114.5 | Ar-C (ortho to -O(CH₂)₃CH₃) |

| 68.1 | -OCH₂- |

| 31.1 | -OCH₂CH₂- |

| 19.2 | -OCH₂CH₂CH₂- |

| 13.8 | -CH₃ |

Infrared (IR) Spectroscopy[2]

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid) |

| 1680 | Strong | C=O stretch (carboxylic acid) |

| 1605, 1580, 1510 | Medium-Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (ether and acid) |

| 1170 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)[3][4]

| m/z | Relative Intensity | Assignment |

| 194 | High | [M]⁺ (Molecular Ion) |

| 177 | Medium | [M - OH]⁺ |

| 149 | Medium | [M - O(CH₂)₃CH₃]⁺ |

| 138 | High | [M - C₄H₈]⁺ |

| 121 | High | [M - C₄H₉O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: [2]

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for referencing the chemical shifts to 0 ppm.[3]

Data Acquisition:

-

The NMR tube is placed in the spectrometer's magnet.

-

For ¹H NMR, a standard one-pulse sequence is typically used.

-

For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum by removing C-H coupling.

-

The instrument software is used to acquire and process the data, which includes Fourier transformation of the free induction decay (FID).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): [4]

-

A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

Data Acquisition:

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

-

A background spectrum of the empty sample compartment is first recorded.

-

The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software. The resulting spectrum shows the infrared absorption of the sample.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).[4]

Data Acquisition (Electron Ionization - EI): [5]

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam.

-

This causes the molecules to ionize and fragment.

-

The resulting positively charged ions and fragments are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow illustrating the key stages of spectroscopic analysis, from sample preparation to structure elucidation.

References

An In-depth Technical Guide to the Mesogenic Properties of 4-Alkoxybenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mesogenic properties of 4-alkoxybenzoic acids, a classic series of thermotropic liquid crystals. It covers the fundamental principles governing their self-assembly, quantitative data on their phase transitions, detailed experimental protocols for their synthesis and characterization, and visualizations of key concepts and workflows.

Core Concepts: The Role of Supramolecular Assembly

The liquid crystalline behavior of 4-alkoxybenzoic acids is a direct consequence of their molecular structure and the strong, directional intermolecular forces they exhibit. The key to their mesophase formation is the creation of a supramolecular structure through hydrogen bonding.[1][2]

-

Molecular Structure: The molecule consists of a rigid aromatic core (benzoic acid) and a flexible alkyl chain (alkoxy group). This anisotropy is a prerequisite for liquid crystal formation.

-

Hydrogen-Bonded Dimers: The carboxylic acid groups of two molecules form a pair of strong O-H···O hydrogen bonds, resulting in a stable, centrosymmetric head-to-head dimer.[3][4][5] This dimerization effectively elongates the molecular unit, significantly enhancing its aspect ratio and promoting the formation of ordered, fluid phases.[5] These dimers are the fundamental building blocks of the liquid crystal phases.

The interplay between the strong hydrogen bonds of the core and the weaker van der Waals interactions of the flexible alkoxy chains dictates the type and stability of the resulting mesophase.

References

- 1. tandfonline.com [tandfonline.com]

- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Liquid Crystal Phases of 4-Butoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the liquid crystalline properties of 4-Butoxybenzoic acid, a key intermediate in the development of thermotropic liquid crystals. This document details the thermal characteristics, experimental protocols for analysis, and the underlying molecular behavior that gives rise to its mesophasic nature.

Introduction to this compound as a Liquid Crystal

This compound (4BA) is a member of the p-n-alkoxybenzoic acid homologous series, which are well-known for their liquid crystalline behavior. These rod-like molecules exhibit intermediate phases, known as mesophases, between the solid crystalline and isotropic liquid states. The liquid crystalline properties of 4BA and its homologs are primarily due to the formation of hydrogen-bonded dimers. This dimerization creates a more elongated and rigid molecular structure, which is conducive to the formation of ordered, yet fluid, liquid crystal phases.

The specific mesophases and transition temperatures of p-alkoxybenzoic acids are highly dependent on the length of the alkyl chain. This compound, with its butyl chain, exhibits a nematic liquid crystal phase.

Thermal Properties and Phase Transitions

The thermal behavior of this compound is characterized by distinct phase transitions, which can be quantified by their transition temperatures and associated enthalpy changes. Upon heating from the solid state, this compound transitions into a nematic liquid crystal phase before becoming an isotropic liquid at a higher temperature.

| Phase Transition | Temperature (°C) | Temperature (K) | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) |

| Crystal to Nematic (Cr→N) | 147.0 | 420.15 | Data not available | Data not available |

| Nematic to Isotropic (N→I) | 160.0 | 433.15 | Data not available | Data not available |

| Fusion (Melting) | 147.55 | 420.7 | Calculated below | 44.8[1] |

Note: There are discrepancies in the reported crystal-to-nematic transition temperatures in the literature. The value of 147.0 °C is cited from a study on binary systems. The NIST WebBook reports a fusion temperature of 147.55 °C (420.7 K)[1]. Further high-resolution analysis of purified this compound is recommended for definitive transition temperatures.

The enthalpy of fusion (crystal to nematic) can be estimated from the entropy of fusion using the equation ΔH = TΔS. Using the reported fusion temperature of 420.7 K and entropy of fusion of 44.8 J/mol·K[1], the calculated enthalpy of fusion is approximately 18.85 kJ/mol.

Experimental Protocols for Characterization

The characterization of the liquid crystal phases of this compound is primarily conducted using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is used to determine the transition temperatures and measure the enthalpy changes associated with the phase transitions.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan.

-

Seal the pan hermetically to prevent any loss of material during heating.

-

Prepare an empty hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a stable and inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the first transition, for example, at 100 °C.

-

Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above the final transition, for example, 180 °C.

-

Hold the sample at the high temperature for a few minutes to ensure complete melting into the isotropic phase.

-

Cool the sample at the same controlled rate back to the initial temperature.

-

A second heating run is often performed to ensure thermal history does not affect the transition temperatures.

-

-

Data Analysis:

-

The phase transition temperatures are determined from the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram.

-

The enthalpy of each transition (ΔH) is calculated by integrating the area under the corresponding peak.

-

Polarized Optical Microscopy (POM)

POM is a crucial technique for the visual identification of liquid crystal phases by observing their unique textures.

Experimental Protocol:

-

Sample Preparation:

-

Place a small amount (a few milligrams) of this compound on a clean glass microscope slide.

-

Gently place a coverslip over the sample.

-

Heat the slide on a hot stage to a temperature above the isotropic transition (e.g., 165 °C) to melt the sample.

-

Allow the molten sample to spread evenly between the slide and the coverslip to form a thin film.

-

-

Microscope Setup:

-

Place the prepared slide on the hot stage of a polarizing microscope.

-

Cross the polarizer and analyzer to achieve a dark field of view in the absence of a birefringent sample.

-

-

Observation and Identification:

-

Slowly cool the sample from the isotropic liquid phase at a rate of 1-5 °C/min.

-

As the sample cools through the nematic-isotropic transition temperature, the formation of the nematic phase will be observed. The nematic phase of this compound is typically characterized by a "Schlieren" texture, which displays dark brushes or "threads" that correspond to topological defects in the molecular alignment.

-

Upon further cooling, the sample will crystallize, and the liquid crystalline texture will be replaced by a crystalline solid structure.

-

The transition temperatures observed via POM should be correlated with the data obtained from DSC.

-

Visualization of Phase Transitions

The sequence of phase transitions in this compound upon heating can be visualized as a clear workflow.

Caption: Phase transitions of this compound upon heating.

Molecular Basis of Liquid Crystallinity

The liquid crystalline behavior of this compound originates from its molecular structure and intermolecular interactions. The key features include:

-

Rod-like Molecular Shape: The elongated, rigid structure of the this compound molecule is a prerequisite for the formation of anisotropic liquid crystal phases.

-

Hydrogen Bonding: The carboxylic acid groups of two this compound molecules form strong hydrogen bonds, leading to the creation of a more stable and elongated dimer. This supramolecular structure enhances the anisotropy of the system.

-

Anisotropic Intermolecular Forces: The ordered arrangement of the molecules in the nematic phase is maintained by a balance of attractive and repulsive forces, including van der Waals interactions and π-π stacking between the benzene rings.

The nematic phase is characterized by long-range orientational order, where the long axes of the molecules tend to align along a common direction, known as the director. However, there is no long-range positional order in the nematic phase, which allows it to flow like a liquid.

Conclusion

This compound serves as a fundamental example of a thermotropic liquid crystal, exhibiting a nematic phase driven by the self-assembly of hydrogen-bonded dimers. The characterization of its phase transitions through techniques like DSC and POM provides valuable data for researchers and scientists in the fields of materials science and drug development. A thorough understanding of the relationship between molecular structure and liquid crystalline properties is essential for the design of new materials with tailored mesomorphic behavior for a wide range of applications.

References

In-Depth Technical Guide to the Health and Safety of 4-Butoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 4-Butoxybenzoic acid (CAS No. 1498-96-0), a benzoic acid derivative used as an intermediate in the synthesis of pharmaceuticals and as a building block in organic chemistry.[1] The following sections detail its physical and chemical properties, toxicological data, safe handling procedures, and emergency response protocols to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a white to beige solid powder.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [3][4][5] |

| Molecular Weight | 194.23 g/mol | [2][3] |

| CAS Number | 1498-96-0 | [3][4][5] |

| Synonyms | 4-n-Butoxybenzoic acid, p-Butoxybenzoic acid, Benzoic acid, 4-butoxy- | [3][4][5] |

| Appearance | Beige powder solid | [2] |

| Melting Point | 145 - 150 °C (293 - 302 °F) | [2][6] |

| Boiling Point | No information available | [2] |

| Flash Point | No information available | [2] |

| Solubility | No information available | [2] |

Toxicological Information

The toxicological profile of this compound indicates that it is a skin and eye irritant and may cause respiratory irritation.[3][7][8] Quantitative toxicological data is summarized in Table 2.

| Endpoint | Value | Species | Method | Source(s) |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | OECD Guideline 423 (Acute Toxic Class Method) | [9] |

| Acute Dermal Irritation | Non-irritant (Score: 0.00) | Rabbit | OECD Guideline 404 | [3] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation (GHS Category 2A) | Not specified | Not specified | [3][7][10] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (GHS Category 3) | Not specified | Not specified | [3][10] |

Experimental Protocols

Detailed methodologies for the key toxicological assessments are based on internationally recognized OECD guidelines.

This method is a stepwise procedure using a minimum number of animals to obtain sufficient information on the acute toxicity of a substance for classification.

-

Principle: The test substance is administered orally to a group of experimental animals (typically rats) at one of the defined dose levels. The absence or presence of compound-related mortality in one step determines the next step.

-

Procedure:

-

A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

The substance is administered to a group of three animals of a single sex (usually females).

-

Animals are observed for a period of up to 14 days for signs of toxicity and mortality.

-

Depending on the outcome, the dose for the next group of animals is either increased or decreased.

-

The test is concluded when a confident classification of the substance's toxicity can be made.

-

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Principle: The test substance is applied to the skin of an animal (typically a rabbit) for a defined period, and the degree of irritation is assessed.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

0.5 g of the solid test substance is applied to the skin and covered with a gauze patch and semi-occlusive dressing.

-

The exposure duration is typically 4 hours.

-

After the exposure period, the patch is removed, and the skin is cleaned.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored on a scale of 0 to 4.

-

The mean scores for each effect are calculated to determine the primary irritation index.

-

This method assesses the potential of a substance to cause eye irritation or damage.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control.

-

Procedure:

-

The test substance is instilled into the lower eyelid of one eye.

-

The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Observations are scored based on a standardized scale.

-

The reversibility of any observed effects is also monitored.

-

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H335: May cause respiratory irritation.[3]

The signal word is Warning .[3][7]

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial to minimize exposure and ensure safety.

Handling

-

Avoid contact with skin and eyes.[2]

-

Do not breathe dust.[2]

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing, gloves, and eye/face protection.

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.

Caption: Workflow for Safe Handling of this compound.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store apart from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid measures should be taken.

First Aid Measures

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7]

-

Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[7]

References

- 1. download.basf.com [download.basf.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 5. jacvam.go.jp [jacvam.go.jp]

- 6. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. This compound | C11H14O3 | CID 72971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. download.basf.com [download.basf.com]

- 10. download.basf.com [download.basf.com]

A Technical Guide to High-Purity 4-Butoxybenzoic Acid for Researchers and Drug Development Professionals

Introduction: 4-Butoxybenzoic acid (CAS No. 1498-96-0), a p-alkoxybenzoic acid, is a versatile organic compound with significant applications in materials science, particularly in the synthesis of liquid crystals. Its utility also extends to the pharmaceutical industry, where it serves as a valuable building block in the development of new therapeutic agents.[1] This technical guide provides an in-depth overview of commercially available high-purity this compound, its characterization, and key experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Specifications

High-purity this compound is readily available from a variety of commercial chemical suppliers. Purity levels typically range from 97% to over 99%, with detailed batch-specific information often provided in the Certificate of Analysis (CofA). Researchers should always consult the supplier's documentation for precise specifications.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Sigma-Aldrich | ≥98.0% | 1498-96-0 | C11H14O3 | 194.23 | 147-150 |

| Oakwood Chemical | 97% | 1498-96-0 | C11H14O3 | 194.23 | 139-141 |

| LabSolutions | ≥98.0% | 1498-96-0 | C11H14O3 | 194.23 | 147-150 |

| ChemicalBook | 99%+ (HPLC) | 1498-96-0 | C11H14O3 | 194.23 | 147-150 |

Analytical Characterization of this compound

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the butoxy chain, the aromatic protons, and the carboxylic acid proton.[2]

-

¹³C NMR: Identifies all unique carbon atoms within the molecule, further verifying its structure.

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile impurities and provides the mass-to-charge ratio of the parent molecule and its fragments, confirming the molecular weight.[3]

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the characteristic functional groups present, such as the C=O of the carboxylic acid and the C-O ether linkage.[3]

High-Performance Liquid Chromatography (HPLC):

-

HPLC is a primary method for quantifying the purity of this compound, separating it from any non-volatile impurities or closely related compounds.

Experimental Protocols

Synthesis of High-Purity this compound

This compound can be synthesized in a two-step process involving a Williamson ether synthesis followed by hydrolysis.

Step 1: Williamson Ether Synthesis of Methyl 4-Butoxybenzoate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Addition of Alkyl Halide: Add 1-bromobutane (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-90 °C and stir for 12-16 hours.

-

Work-up: After cooling, pour the mixture into deionized water and extract with dichloromethane. Wash the combined organic layers with deionized water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 4-butoxybenzoate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the crude methyl 4-butoxybenzoate in methanol and add a solution of potassium hydroxide (2.0 eq) in deionized water.

-

Reaction Conditions: Reflux the mixture for 4-6 hours.

-

Isolation: After cooling, remove the methanol under reduced pressure. Add deionized water and acidify to a pH of 2-3 with 1M HCl to precipitate the product.

-

Purification: Collect the solid by vacuum filtration, wash with cold deionized water, and dry. Recrystallize from an ethanol/water mixture to yield high-purity this compound.

Caption: Synthetic pathway for this compound.

Synthesis of a Nematic Liquid Crystal from this compound

This compound is a key precursor for thermotropic liquid crystals. The following is a general procedure for the synthesis of a phenyl benzoate-based liquid crystal.

-

Acid Chloride Formation: Convert this compound to 4-butoxybenzoyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane with a catalytic amount of DMF.

-

Esterification: In a separate flask, dissolve a substituted phenol (e.g., 4-pentylphenol) and a non-nucleophilic base like pyridine or triethylamine in an inert solvent.

-

Reaction: Slowly add the 4-butoxybenzoyl chloride solution to the phenol solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer, remove the solvent, and purify the crude product by recrystallization from a suitable solvent such as ethanol.

Caption: Synthesis of a liquid crystal from this compound.

Applications in Drug Development

While primarily known for its use in liquid crystals, this compound and its derivatives are also explored in medicinal chemistry. The alkoxybenzoic acid scaffold is present in a number of biologically active molecules. For instance, derivatives of benzoic acid have been investigated as inhibitors of steroid 5α-reductase, an important target in prostate diseases.[4] The butoxy chain can modulate the lipophilicity of a molecule, which is a critical parameter for drug absorption and distribution.

Although no specific signaling pathways have been definitively elucidated for this compound itself, its structural analogs, such as other hydroxybenzoic acids, have been shown to influence pathways like PI3K/Akt, MAPK3, and STAT3.[5] This suggests that derivatives of this compound could be synthesized and screened for activity in these and other pathways relevant to diseases such as cancer and inflammation.

For example, a hypothetical drug discovery workflow could involve the synthesis of an amide library from this compound to explore structure-activity relationships (SAR) for a particular biological target.

Caption: Drug discovery workflow using this compound.

Conclusion

High-purity this compound is a commercially accessible and well-characterized compound. Its primary application lies in the synthesis of liquid crystals, for which detailed experimental protocols are available. While its direct role in drug development is less defined, it serves as a valuable starting material for the synthesis of novel compounds with potential biological activity. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their scientific endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. 4-N-BUTOXYBENZOIC ACID(1498-96-0) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C11H14O3 | CID 72971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Genesis of a Mesogen: A Technical Guide to 4-Butoxybenzoic Acid as a Liquid Crystal Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-Butoxybenzoic acid, a foundational molecule in the field of liquid crystal research. We will delve into its historical discovery, detail its synthesis and physicochemical properties, and elucidate its role as a precursor to advanced liquid crystalline materials. This document is intended to be a comprehensive resource, offering both theoretical understanding and practical experimental protocols.

A Historical Perspective: The Dawn of Liquid Crystal Chemistry

The story of this compound is intrinsically linked to the pioneering work of the German chemist Daniel Vorländer at the turn of the 20th century. Vorländer systematically synthesized a multitude of organic compounds with varying molecular geometries and, in doing so, established a fundamental principle of liquid crystal chemistry: the correlation between molecular shape and the exhibition of a mesophase. He astutely observed that elongated, rod-like molecules were prime candidates for forming these intermediate states of matter between a crystalline solid and an isotropic liquid.

The homologous series of p-alkoxybenzoic acids, to which this compound belongs, became a cornerstone of his research. These compounds provided a perfect platform to study the systematic effect of increasing the length of the flexible alkyl chain on the thermal stability and nature of the resulting liquid crystalline phases. It was through the meticulous study of these and similar series that the concepts of nematic and smectic mesophases were experimentally solidified.

The Molecular Architecture: Synthesis and Properties of this compound

This compound is a calamitic (rod-shaped) molecule, a structural characteristic that is paramount to its liquid crystalline potential. The molecule consists of a rigid benzoic acid core and a flexible butyl ether tail. This amphiphilic nature, with a polar carboxylic acid head and a nonpolar alkyl tail, drives the self-assembly into the ordered structures characteristic of liquid crystals.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is the Williamson ether synthesis.[1] This two-step process begins with the etherification of a p-hydroxybenzoate ester, followed by the hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 4-Butoxybenzoate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous N,N-Dimethylformamide (DMF).[1]

-

To this stirring solution, add 1-bromobutane (1.2 equivalents).[1]

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours, with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing deionized water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).[1]

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-butoxybenzoate.

Step 2: Hydrolysis to this compound

-

Dissolve the crude methyl 4-butoxybenzoate in methanol.

-

Add a solution of potassium hydroxide (2.0 equivalents) in deionized water to the flask.

-

Reflux the mixture for 4-6 hours, or until TLC indicates complete hydrolysis of the ester.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Add deionized water to the residue and acidify the solution to a pH of 2-3 with 1M HCl. A white precipitate of this compound will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

-

Dry the product in a vacuum oven. For higher purity, the crude this compound can be recrystallized from an ethanol/water mixture.

References

The Dance of Molecules: A Technical Guide to the Thermotropic Liquid Crystal Behavior of Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of thermotropic liquid crystals derived from benzoic acid, molecules that exhibit a unique state of matter between solid and liquid. This guide delves into the synthesis, characterization, and structure-property relationships of these materials, with a special focus on their potential applications in drug development and biosensing.

The Core Concept: Self-Assembly Driven by Hydrogen Bonding

The liquid crystalline behavior of benzoic acid derivatives is primarily driven by the formation of hydrogen bonds between the carboxylic acid groups of two molecules. This dimerization creates a more elongated, rigid "supermolecule" that is conducive to the formation of anisotropic liquid crystal phases upon heating.[1][2] The specific type of liquid crystal phase (nematic, smectic) and the temperatures at which these phases appear are highly dependent on the molecular structure of the benzoic acid derivative.[1]

Synthesis of Benzoic Acid-Based Liquid Crystals

A common and versatile method for synthesizing p-alkoxybenzoic acids, a well-studied class of benzoic acid-based liquid crystals, is the Williamson ether synthesis. This two-step process involves the formation of an ether linkage followed by the hydrolysis of an ester to yield the final carboxylic acid.

Experimental Protocol: Synthesis of p-Butoxybenzoic Acid

Materials:

-

Methyl 4-hydroxybenzoate

-

1-Bromobutane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Hydroxide (KOH)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

1M Hydrochloric Acid (HCl)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Etherification

-

In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 equivalent) in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

To this mixture, add 1-bromobutane (1.2 equivalents).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature and then pour it into a beaker of deionized water.

-

Extract the aqueous mixture three times with dichloromethane.

-

Combine the organic layers and wash them twice with deionized water and once with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude methyl 4-butoxybenzoate.

Step 2: Hydrolysis

-

Dissolve the crude methyl 4-butoxybenzoate in methanol in a round-bottom flask.

-

Add a solution of potassium hydroxide (2.0 equivalents) in deionized water.

-

Reflux the mixture for 4-6 hours, monitoring the hydrolysis by TLC.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Add deionized water to the residue and acidify the solution to a pH of 2-3 with 1M HCl, which will cause a white precipitate of p-butoxybenzoic acid to form.

-

Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water, and dry it in a vacuum oven.

Characterization of Thermotropic Behavior

To investigate the liquid crystalline properties of the synthesized benzoic acid derivatives, several characterization techniques are employed.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpy changes of phase transitions.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the benzoic acid derivative into an aluminum DSC pan and seal it.

-

Thermal Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (the transition to an isotropic liquid).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at the same controlled rate back to the starting temperature.

-

A second heating scan is often performed to ensure thermal history does not affect the results.

-

-

Data Analysis: The phase transition temperatures are identified as the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram. The area under the peak corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM allows for the visual identification of different liquid crystal phases by observing their unique optical textures.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip to create a thin film.

-

Observation: Place the slide on a hot stage attached to a polarized light microscope.

-

Heating and Cooling Cycle: Slowly heat the sample while observing the changes in the optical texture through the crossed polarizers. The appearance of birefringent, fluid textures indicates the formation of a liquid crystal phase. Note the temperatures at which these textural changes occur. The transition to a completely dark field of view signifies the clearing point. The process is reversed upon cooling.

X-ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and structure of the liquid crystal phases.

Experimental Protocol:

-

Sample Preparation:

-

The sample should be free of solvent and dissolved gases, which can be achieved by repeated melting and freezing cycles under vacuum.

-

For high-resolution measurements, the liquid crystal is typically loaded into a thin-walled glass capillary tube (e.g., 1.0-1.5 mm diameter).

-

-

Sample Alignment (Optional but Recommended): To obtain more detailed structural information, the liquid crystal can be aligned by slowly cooling it from the isotropic phase in the presence of a strong magnetic or electric field.

-

Data Acquisition:

-

Mount the capillary in a temperature-controlled holder on the XRD goniometer.

-

Direct a monochromatic X-ray beam onto the sample.

-

A 2D area detector is used to collect the scattered X-rays simultaneously over a wide range of angles.

-

-

Data Analysis: The positions and patterns of the diffraction peaks provide information about the type of liquid crystal phase (e.g., the sharp, layer-like reflections of a smectic phase versus the more diffuse scattering of a nematic phase) and can be used to calculate parameters such as the layer spacing in smectic phases.

Structure-Property Relationships

The thermotropic behavior of benzoic acid derivatives is intricately linked to their molecular structure. Key factors influencing the type of mesophase and the transition temperatures include:

-

Length of the Alkyl/Alkoxy Chain: Increasing the chain length generally stabilizes the smectic phase over the nematic phase. An "odd-even" effect is often observed, where derivatives with an odd number of carbons in the chain have higher clearing points than those with an even number.

-

Substituents on the Benzoic Acid Ring: The position, size, and electronic nature of substituents can significantly alter the molecular shape, polarity, and intermolecular interactions, thereby influencing the liquid crystalline properties.

-

Formation of Dimers and Higher-Order Structures: The primary hydrogen-bonded dimer is the fundamental building block. However, further associations can lead to more complex structures and different mesophases.

Quantitative Data Summary

The following table summarizes the phase transition temperatures for a homologous series of p-alkoxybenzoic acids, illustrating the effect of the alkoxy chain length on the mesomorphic behavior.

| Alkoxy Chain (n) | Abbreviation | Crystal to Nematic/Smectic T (°C) | Nematic to Isotropic T (°C) | Smectic C to Nematic T (°C) | Smectic C to Isotropic T (°C) |

| 1 | Methoxy | 118 | 135 | - | - |

| 2 | Ethoxy | 136 | 167 | - | - |

| 3 | Propoxy | 120 | 153 | - | - |

| 4 | Butoxy | 115 | 161 | - | - |

| 5 | Pentoxy | 100 | 152 | - | - |

| 6 | Hexoxy | 107 | 154 | - | - |

| 7 | Heptoxy | 92 | 147 | 97 | - |

| 8 | Octoxy | 101 | 147 | 108 | - |

| 9 | Nonoxy | 98 | 144 | 118 | - |

| 10 | Decoxy | 105 | 143 | 124 | - |

Note: Transition temperatures can vary slightly depending on the experimental conditions and purity of the sample.

Relevance to Drug Development

While lyotropic liquid crystals are more commonly associated with drug delivery systems, thermotropic liquid crystals, including benzoic acid derivatives, offer unique opportunities in the pharmaceutical and biomedical fields.

-

Temperature-Responsive Drug Release: The distinct phase transitions of thermotropic liquid crystals can be exploited to trigger the release of a drug at a specific temperature. This is particularly relevant for topical and transdermal drug delivery, where changes in skin temperature could modulate drug release from a liquid crystal-based formulation.[3][4]

-

Biosensors: Thermotropic liquid crystals are highly sensitive to surface interactions. This property can be harnessed to develop highly sensitive biosensors for detecting pathogens, proteins, and other biologically relevant molecules.[5][6][7] The binding of an analyte to a functionalized liquid crystal surface can disrupt the molecular ordering, leading to a detectable optical signal.[5]

-

Scaffolds for Tissue Engineering: The ordered nature of liquid crystals can provide a template for the alignment of cells, which is crucial for the development of certain types of tissues.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed in this guide, the following diagrams were generated using the Graphviz DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermotropic liquid crystal films for biosensors and beyond - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. Thermotropic liquid crystal films for biosensors and beyond - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 7. Thermotropic Liquid Crystal-Assisted Chemical and Biological Sensors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxybenzoic acid is a valuable intermediate in the synthesis of various organic compounds, including liquid crystals, pharmaceuticals, and other specialty chemicals. Its structure, featuring a butyl ether linkage to a benzoic acid moiety, makes it a versatile building block for further chemical modifications. The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, including aryl ethers like this compound. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[1]

This document provides a detailed protocol for the laboratory-scale synthesis of this compound from 4-hydroxybenzoic acid and 1-bromobutane. It includes a comprehensive experimental procedure, data presentation, and characterization methods to ensure reproducible and high-purity synthesis.

Data Presentation

Table 1: Reactant and Reagent Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 108.6 | 1.0 |

| 1-Bromobutane | C₄H₉Br | 137.02 | 165.0 | 1.5 |

| Sodium Hydroxide | NaOH | 40.00 | 265.0 | 2.4 |

| Ethanol | C₂H₅OH | 46.07 | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - |

| Hydrochloric Acid (36%) | HCl | 36.46 | - | - |

Table 2: Product Characterization

| Property | Value |

| Product Name | This compound |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol [2] |

| CAS Number | 1498-96-0[2] |

| Appearance | Colorless to white crystalline solid |

| Melting Point | 147-150 °C[3] |

| Expected Yield | ~70-80% |

Table 3: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.5 - 12.5 | br s | 1H | -COOH |

| 8.05 | d | 2H | Ar-H (ortho to -COOH) |

| 6.90 | d | 2H | Ar-H (ortho to -O-Bu) |

| 4.02 | t | 2H | -O-CH₂- |

| 1.80 | m | 2H | -O-CH₂-CH₂- |

| 1.50 | m | 2H | -CH₂-CH₃ |

| 0.98 | t | 3H | -CH₃ |

Table 4: Expected IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2500-3300 | O-H stretch (broad, carboxylic acid) |

| 2960-2850 | C-H stretch (aliphatic) |

| 1680-1710 | C=O stretch (carboxylic acid) |

| 1605, 1580, 1510 | C=C stretch (aromatic) |

| 1250-1300 | C-O stretch (aryl ether) |

| 1170 | C-O stretch (carboxylic acid) |

Experimental Protocols

Materials and Equipment

-

4-Hydroxybenzoic acid

-

1-Bromobutane

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Perform the reaction in a well-ventilated fume hood.

-

Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

-

1-Bromobutane is flammable and a suspected carcinogen. Avoid inhalation and skin contact.

-

Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources nearby.

-

Concentrated hydrochloric acid is corrosive and toxic. Handle with extreme care.

Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.0 g (0.11 mol) of 4-hydroxybenzoic acid in 60 mL of ethanol. In a separate beaker, dissolve 10.6 g (0.265 mol) of sodium hydroxide in a minimal amount of water and add it to the ethanolic solution.[4]

-

Addition of Alkyl Halide: To the stirred solution, add 22.6 g (0.165 mol) of 1-bromobutane dropwise at room temperature.[4]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation. Add an equal volume of water to the residue and heat to boiling to dissolve the solid.[4]

-

Extraction: Cool the solution and transfer it to a separatory funnel. Wash the aqueous solution with diethyl ether to remove any unreacted 1-bromobutane and other non-polar impurities. Discard the organic layer.

-

Precipitation: Carefully acidify the aqueous solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.[4]

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts.[4]

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. A typical yield is around 13.9 g.[4]

Purification

The crude this compound can be purified by recrystallization from ethanol or an ethanol/water mixture.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If necessary, add hot water dropwise until the solution becomes slightly cloudy.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven.

Characterization

-

Melting Point: Determine the melting point of the purified product and compare it to the literature value. A sharp melting point close to the literature value is an indicator of purity.

-

¹H NMR Spectroscopy: Record the ¹H NMR spectrum of the product in CDCl₃ and compare the chemical shifts, multiplicities, and integrations with the expected values in Table 3.

-

IR Spectroscopy: Obtain the IR spectrum of the product and identify the characteristic absorption bands corresponding to the functional groups present, as listed in Table 4.

Mandatory Visualization

Caption: Reaction mechanism of the Williamson ether synthesis.

Caption: Experimental workflow for the synthesis of this compound.

References

Step-by-step synthesis of p-Butoxybenzoic acid from 4-hydroxybenzoic acid

Application Notes: Synthesis of p-Butoxybenzoic Acid

Introduction

p-Butoxybenzoic acid is a key intermediate in the synthesis of various organic compounds, particularly in the field of liquid crystals, where the butoxy group contributes to the desired mesomorphic properties. It also finds applications in the development of pharmaceuticals and other specialty chemicals. The synthesis described herein utilizes the Williamson ether synthesis, a reliable and widely used method for preparing ethers.[1][2] This method involves the reaction of a phenoxide with an alkyl halide.[1][2] In this protocol, 4-hydroxybenzoic acid is deprotonated by a strong base to form a phenoxide ion, which then acts as a nucleophile and attacks the primary alkyl halide, 1-bromobutane, in an SN2 reaction to form the corresponding ether.[2]

Experimental Protocol

This protocol details the step-by-step synthesis of p-Butoxybenzoic acid from 4-hydroxybenzoic acid and 1-bromobutane.

Materials:

-

4-hydroxybenzoic acid

-

1-Bromobutane

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), 36%

-

Diethyl ether

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Distillation apparatus

-

Separatory funnel

-

Beaker

-

Buchner funnel and filter flask

-

pH paper or pH meter

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a solution of 4-hydroxybenzoic acid (15.0 g, 0.11 mol) in ethanol (60 ml).

-

Base Addition: In a separate beaker, dissolve sodium hydroxide (10.60 g) in the minimum amount of water and add it to the stirred mixture in the round-bottom flask.

-

Alkylation: To the stirred mixture, add 1-bromobutane (22.6 g, 0.165 mol) dropwise at room temperature.[3]

-

Reflux: Heat the reaction mixture to reflux and maintain it overnight with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by distillation.[3]

-

Work-up: Add an equal volume of water to the residue and heat the mixture to boiling to obtain a clear solution. After cooling, wash the solution with diethyl ether to remove any unreacted 1-bromobutane.[3]

-

Acidification and Precipitation: Acidify the aqueous solution with 36% hydrochloric acid. A white precipitate of p-butoxybenzoic acid will form.[3]

-

Isolation of Product: Cool the mixture and collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining impurities.[3]

-

Purification: Recrystallize the crude p-butoxybenzoic acid from ethanol to obtain colorless crystals.[3]

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product can be characterized by determining its melting point and using spectroscopic methods such as NMR and IR.

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 4-hydroxybenzoic acid | 15.0 g (0.11 mol) | [3] |

| 1-Bromobutane | 22.6 g (0.165 mol) | [3] |

| Sodium hydroxide | 10.60 g | [3] |

| Product | ||

| p-Butoxybenzoic acid | 13.9 g (crude) | [3] |

| Physical Properties | ||

| Molecular Formula | C₁₁H₁₄O₃ | [4][5][6] |

| Molecular Weight | 194.23 g/mol | [6] |

| Melting Point | 147-150 °C | [7] |

| Appearance | Colorless solid/crystals | [3] |

Experimental Workflow

Caption: Workflow for the synthesis of p-Butoxybenzoic acid.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. 4-Butoxybenzoic acid [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C11H14O3 | CID 72971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

Purification of 4-Butoxybenzoic acid by recrystallization

An Application Note on the Purification of 4-Butoxybenzoic Acid by Recrystallization

This document provides a detailed protocol for the purification of this compound using the recrystallization technique. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction